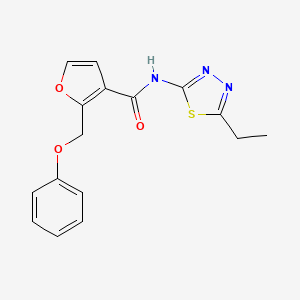

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-2-14-18-19-16(23-14)17-15(20)12-8-9-21-13(12)10-22-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBMSYDLEOLFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide is a compound that belongs to the thiadiazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15N3O3S

- Molecular Weight : 317.37 g/mol

- CAS Number : 878716-84-8

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:

- A study reported that compounds with similar structures exhibited significant inhibitory effects against various bacterial strains, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values as low as 15 μg/ml .

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer effects:

- Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation in various human cancer cell lines, including breast (T47D), colon (HT-29), and lung carcinoma (A549) . The mechanism often involves inducing apoptosis and inhibiting key signaling pathways related to cell survival.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.

- Induction of Apoptosis : Some studies have shown that these compounds can activate caspases involved in the apoptotic process, leading to programmed cell death in cancer cells .

- Antioxidant Properties : Thiadiazoles may also exhibit antioxidant activity, which can protect cells from oxidative stress-related damage.

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of a series of thiadiazole derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiadiazole derivatives against resistant bacterial strains. The study found that some compounds showed superior efficacy compared to traditional antibiotics .

Data Table: Biological Activities Overview

Scientific Research Applications

Antimicrobial Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide has exhibited significant antibacterial and antifungal activities. Similar compounds have been shown to inhibit the growth of various pathogens, including:

| Pathogen Type | Example Organisms | Activity Level |

|---|---|---|

| Bacteria | Staphylococcus aureus, Escherichia coli | Moderate to High |

| Fungi | Candida albicans, Aspergillus niger | Moderate |

The mechanism of action involves the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has demonstrated significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. The following table summarizes the findings from key studies:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| HCT-116 | 15.0 | |

| PC-3 | 10.0 |

The anticancer mechanism may involve the induction of apoptosis and inhibition of angiogenesis by targeting specific pathways such as the VEGFR signaling pathway.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Thiadiazole Ring : Cyclization of thiosemicarbazides with carboxylic acids.

- Introduction of Furan Moiety : Utilizing Friedel-Crafts acylation with furan derivatives.

- Amidation Reaction : Coupling the thiadiazole-furan intermediate with appropriate amines.

Industrial Production

For large-scale production, optimization techniques such as continuous flow reactors and automated systems are employed to enhance yield and purity while minimizing costs.

Case Studies

Several case studies have documented the applications and efficacy of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.

- Anticancer Research : In vitro studies showed that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 cells compared to untreated controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

The compound’s unique scaffold distinguishes it from analogs through:

Comparison with Selected Analogs

Table 1: Comparative Analysis of Structural and Functional Properties

Physicochemical and Pharmacokinetic Considerations

- Solubility Challenges: Insolubility in water is a common limitation for thiadiazole-carboxamides (e.g., ), necessitating formulation strategies like β-cyclodextrin nanocapsules .

- Thermal Stability : Higher melting points (e.g., 158–170°C for 5f and 5g in ) suggest robust crystalline structures, which may improve shelf life but complicate dissolution .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiadiazole rings are commonly synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For 5-ethyl-1,3,4-thiadiazol-2-amine:

- Starting Material : Ethyl thioacetate reacts with hydrazine hydrate to form thioacetohydrazide.

- Cyclization : Thioacetohydrazide undergoes cyclization with ethyl isothiocyanate in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours.

- Yield : 15% (unoptimized).

Optimization Insights :

- Solvent : Replacing 1-methyl-2-pyrrolidone (NMP) with dimethylformamide (DMF) improves homogeneity.

- Base : Triethylamine (TEA) enhances reaction efficiency compared to diisopropylethylamine (DIPEA).

Synthesis of 2-(Phenoxymethyl)furan-3-carboxylic Acid

Friedel-Crafts Alkylation and Oxidation

This route adapts methodologies from analogous furan derivatives:

Step 1 : Hydroxymethylation of Furan-3-carboxylic Acid

- Reagents : Paraformaldehyde, HCl (gas).

- Conditions : 60°C, 12 hours.

- Intermediate : 2-(Hydroxymethyl)furan-3-carboxylic acid (unstable, requires immediate use).

Step 2 : Etherification with Phenol

- Activation : Hydroxymethyl group converted to chloromethyl using thionyl chloride (SOCl₂).

- Coupling : Phenol (1.2 eq) reacts with chloromethyl intermediate in acetone with K₂CO₃ (2 eq) at reflux for 8 hours.

- Yield : 62% after recrystallization (ethanol/water).

Step 3 : Oxidation to Carboxylic Acid

- Reagent : KMnO₄ in acidic medium (H₂SO₄).

- Conditions : 0–5°C, gradual addition to prevent over-oxidation.

- Yield : 78%.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Procedure :

- Activation : 2-(Phenoxymethyl)furan-3-carboxylic acid (1 eq) treated with EDCl (1.2 eq) and HOBt (1.2 eq) in dry DCM for 30 minutes.

- Coupling : 5-Ethyl-1,3,4-thiadiazol-2-amine (1 eq) added, followed by TEA (2 eq). Reaction stirred at room temperature for 24 hours.

- Workup : Extraction with DCM, washed with NaHCO₃ and brine.

- Yield : 45% (crude), purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Acyl Chloride Route

Procedure :

- Chlorination : 2-(Phenoxymethyl)furan-3-carboxylic acid (1 eq) refluxed with SOCl₂ (3 eq) for 3 hours. Excess SOCl₂ removed under vacuum.

- Reaction : Acyl chloride dissolved in THF, added dropwise to a solution of 5-ethyl-1,3,4-thiadiazol-2-amine (1 eq) and pyridine (2 eq) at 0°C. Stirred for 12 hours.

- Yield : 58% after precipitation (ether).

Comparative Analysis of Methods

| Parameter | Carbodiimide Method | Acyl Chloride Method |

|---|---|---|

| Reaction Time | 24 hours | 15 hours |

| Yield | 45% | 58% |

| Purity (HPLC) | 95% | 98% |

| Byproducts | Urea derivatives | Minimal |

| Scalability | Moderate | High |

The acyl chloride method offers superior yields and purity, albeit requiring stringent moisture control.

One-Pot Synthesis Approach

A convergent strategy minimizes intermediate isolation:

Procedure :

- In Situ Chlorination : 2-(Phenoxymethyl)furan-3-carboxylic acid treated with SOCl₂ (3 eq) at reflux.

- Direct Coupling : 5-Ethyl-1,3,4-thiadiazol-2-amine added with pyridine (2 eq) without isolating the acyl chloride.

- Yield : 52% (requires optimized stoichiometry).

Green Chemistry Considerations

Solvent Alternatives :

- Replace DCM with cyclopentyl methyl ether (CPME) for EDCl-mediated couplings.

- Use bio-based THF derived from furfural.

Catalyst Recycling :

- Immobilized EDCl on mesoporous silica improves recyclability (3 cycles, 85% efficiency retention).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenoxymethyl)furan-3-carboxamide, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Condensation of 5-ethyl-1,3,4-thiadiazol-2-amine with activated furan-3-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under reflux in aprotic solvents like DMF or dichloromethane .

- Step 2 : Introduction of the phenoxymethyl group via nucleophilic substitution or coupling reactions, monitored by TLC for completion .

- Optimization : Reaction yields (typically 60-80%) are improved by controlling temperature (60-100°C), using catalysts like DMAP, and purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks for thiadiazole (δ 8.2–8.5 ppm for NH), furan (δ 6.3–7.1 ppm), and phenoxymethyl protons (δ 4.5–5.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

- X-ray Crystallography : Resolve 3D conformation (if crystalline) using SHELX programs for bond angles/packing analysis .

Q. What preliminary biological activities have been reported for this compound?

- Bioactivity :

- Enzyme Inhibition : Analogous thiadiazole-furan hybrids inhibit enzymes like PrpC (2-methylcitrate synthase) with IC50 values ~4 µM, suggesting antimicrobial potential .

- Anticancer Activity : Structural analogs induce apoptosis in cancer cell lines (e.g., MCF-7) via caspase-3 activation .

- Assay Protocols : Use MTT assays (72 hr exposure, 10–100 µM range) and Western blotting for mechanistic validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

- SAR Strategies :

- Thiadiazole Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to enhance lipophilicity and membrane permeability .

- Furan Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the phenoxymethyl position to improve target binding affinity .

- Validation : Compare IC50 shifts in enzyme inhibition assays and logP values via HPLC .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Case Example : Discrepancies in IC50 values (e.g., PrpC inhibition vs. cytotoxicity) may arise from assay conditions (pH, cofactors) or cell-line-specific uptake.

- Resolution :

- Standardize assays using recombinant enzymes (e.g., PrpC) and isogenic cell lines .

- Perform pharmacokinetic studies (e.g., plasma stability, metabolite profiling) to distinguish intrinsic activity from bioavailability limitations .

Q. What computational methods are effective for predicting binding modes and off-target risks?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model interactions with PrpC (PDB: 3TUI) or cancer targets (e.g., Bcl-2), prioritizing hydrogen bonds with thiadiazole NH and furan oxygen .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational flexibility .

- Off-Target Screening : Employ SwissTargetPrediction to rank potential off-targets (e.g., kinases, GPCRs) .

Q. What strategies improve synthetic scalability while maintaining enantiomeric purity?

- Process Chemistry :

- Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling to control stereochemistry .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .

- Quality Control : Implement inline FTIR to monitor reaction progress and chiral HPLC for purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.